![molecular formula C22H42O4 B12697147 [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)
[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid is a complex ester compound. It is known for its unique chemical properties and applications in various industrial and scientific fields. This compound is often used in the production of lubricants, plasticizers, and other specialty chemicals due to its stability and performance characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid typically involves esterification reactions. The primary reactants include nonanoic acid, heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the mixture to a temperature range of 100-150°C under reflux to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of the reactants and removal of water formed during the esterification. The reaction mixture is then purified through distillation to obtain the desired ester product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding acids.
Reduction: The ester groups can be reduced to alcohols.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield the original acids and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Oxidation: Nonanoic acid, heptanoic acid, and valeric acid.
Reduction: 2,2,4-trimethyl-1,3-pentanediol and corresponding alcohols.
Hydrolysis: Nonanoic acid, heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid.
Scientific Research Applications
Nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of high-performance lubricants, plasticizers, and specialty chemicals.
Mechanism of Action
The mechanism of action of nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical or chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as its role in lubrication or as a plasticizer.
Comparison with Similar Compounds
Similar Compounds
- Nonanoic acid, mixed esters with heptanoic acid, pentaerythritol and valeric acid
- Nonanoic acid, mixed esters with heptanoic acid, trimethylolpropane and valeric acid
Uniqueness
Nonanoic acid, mixed esters with heptanoic acid, 2,2,4-trimethyl-1,3-pentanediol and valeric acid is unique due to its specific combination of ester groups, which impart distinct physical and chemical properties. This combination enhances its performance in applications such as lubrication and plasticization, making it a valuable compound in various industrial processes.
Properties
Molecular Formula |
C22H42O4 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate |
InChI |
InChI=1S/C22H42O4/c1-7-9-11-12-13-14-16-19(23)25-17-22(5,6)21(18(3)4)26-20(24)15-10-8-2/h18,21H,7-17H2,1-6H3/t21-/m1/s1 |
InChI Key |
DDAHZULAHQUUGJ-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)OCC(C)(C)[C@@H](C(C)C)OC(=O)CCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


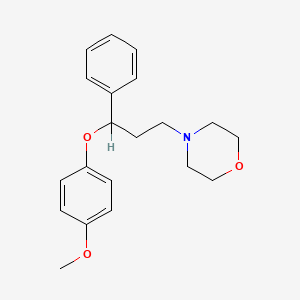
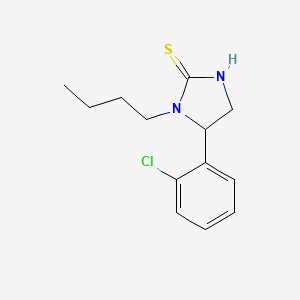

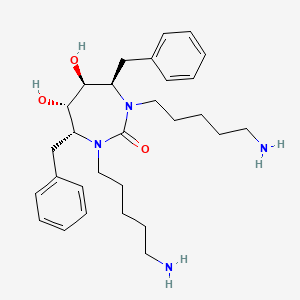
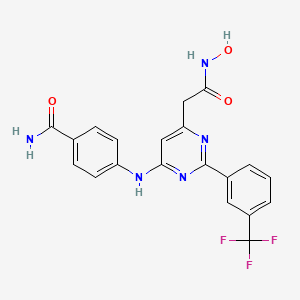
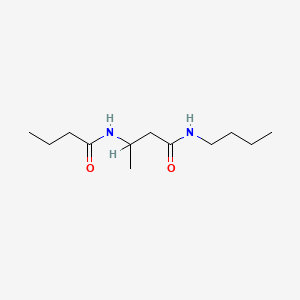


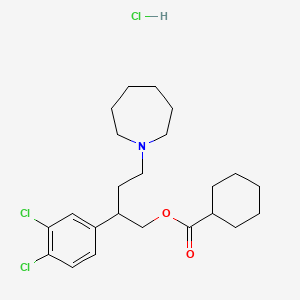
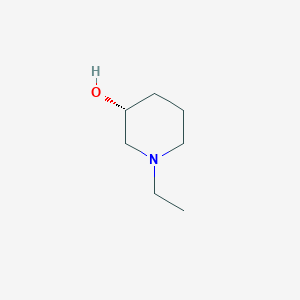
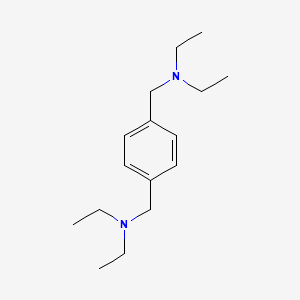
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)


